N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide
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Overview
Description
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring in its structure.
What sets this compound apart is its specific substitution pattern and the presence of both phenyl and benzamide groups, which can confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C18H16N2OS |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H16N2OS/c21-18(15-9-5-2-6-10-15)19-12-11-17-20-16(13-22-17)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,21) |
InChI Key |
OSZMXVHBLWYJPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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